m-PEG4-aldehyde
Overview
Description
M-PEG4-aldehyde is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The hydrophilic PEG4 spacer increases solubility in aqueous media .
Molecular Structure Analysis
The molecular formula of m-PEG4-aldehyde is C10H20O5 . Its molecular weight is 220.26 g/mol . The IUPAC name is 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal .Physical And Chemical Properties Analysis
M-PEG4-aldehyde has a molecular weight of 220.26 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 12 . Its exact mass and monoisotopic mass are 220.13107373 g/mol . The topological polar surface area is 54 Ų .Scientific Research Applications
Poly(ethylene glycols) (PEGs) and their derivatives are finding a rapidly expanding range of chemical, biomedical, and industrial applications resulting from their low cost and useful properties, such as solubility in aqueous and organic solvents, metal complexing ability, biological compatibility, and ease of chemical modification .
Five general routes for the preparation of polyoxyethylene [generally referred to as poly(ethylene glycol) or PEG] derivatives are described. These routes are (1) nucleophilic displacements with the alkoxide of PEG, (2) nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide, (3) reductive amination of PEG-aldehyde, (4) reductive amination of PEG-amine, and (5) nucleophilic displacements on the s -triazine derivative prepared from s-triazine trichloride (cyanuric chloride) and PEG .
Potential applications to catalysis, cell purifications, and other areas are discussed briefly .
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- PEG has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods .
- In the presence of PEG, LC retention of macromolecules is altered and stability of their structure is maintained .
- PEG was effective in CE as a permanent coating for fused silica capillaries to shield free silanol groups that can cause protein adsorption to the wall resulting in band broadening and low recovery of the separated proteins .
- In gas chromatography, PEG-based stationary phases were applied for separation of polar analytes .
- PEG could also serve as an extraction medium in solid phase microextraction and aqueous two phase systems .
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Chemical, Biomedical, and Industrial Applications
- PEGs and their derivatives are finding a rapidly expanding range of chemical, biomedical, and industrial applications resulting from their low cost and useful properties, such as solubility in aqueous and organic solvents, metal complexing ability, biological compatibility, and ease of chemical modification .
- The linear polymers have been employed as soluble matrices for liquid-phase peptide synthesis, ligands for water-soluble transition-metal complexes, drug carriers, and water-soluble cell fusion agents .
- Other reasons for the current interest in PEGs include their reduction of enzyme immunogenicity, and their utility in cell separations with the immiscible aqueous solutions formed by dextran and PEG (phase partitioning) .
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- In today’s era, additive manufacturing (AM) is attracting unparalleled attention across the globe .
- From initial obscurity, today there is practically no sphere of life untouched by this technology .
- AM has emerged from rapid prototyping and is today utilised in fabricating large number of end products .
- These consistent advancements lead to emergence of newer research fields and challenges that demand attention .
- It is also interesting to observe the spectrum of AM applications that have grown over years .
Safety And Hazards
properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h3H,2,4-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRJZJYTQKVDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG4-aldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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